benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride
Description
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride is a chemical compound with a complex structure that includes a benzyl group, an amino group, and a hydroxybutanoate moiety
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
benzyl (2S)-4-amino-2-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-;/m0./s1 |
InChI Key |
QLLABJSNYWVIIB-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCN)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification and Benzylation of L-Serine Derivatives
One common method begins with L-serine or its protected derivatives, which undergo esterification to form the corresponding methyl or ethyl esters. The amino group is then benzylated to introduce the benzyl moiety, followed by hydrolysis and salt formation.
- Starting from L-serine, esterification with methanol or ethanol in the presence of acid catalysts yields methyl or ethyl serinate.
- Benzylation of the amino group is achieved using benzyl chloride or benzyl bromide under basic conditions, such as sodium hydride or potassium carbonate.
- The ester is then hydrolyzed under acidic or basic conditions to yield the free amino acid derivative.
- Final conversion to hydrochloride salt involves treatment with hydrochloric acid.
Synthesis via N-Protection and Benzylation of Amino Alcohols
Alternatively, amino alcohols such as 2-amino-2-hydroxybutanoic acid derivatives are protected at the amino group, benzylated, and then deprotected to obtain the target compound.
- Protection of amino group with a Boc or Fmoc group.
- Benzylation of the hydroxyl group or amino group using benzyl halides.
- Deprotection of amino groups to yield the free amino compound.
- Conversion to hydrochloride salt.
Specific Research Findings and Data Tables
Research articles highlight the synthesis of amino acid derivatives through various routes:
- A study involving the synthesis of amino alcohols via aldehyde reactions with sulfur compounds, followed by benzylation, provides insights into the functionalization of amino acids.
- The synthesis of oxazole-based ligands and related compounds demonstrates the utility of multi-step organic synthesis involving benzyl groups, but these are more relevant for heterocyclic compounds rather than amino acid salts.
Data table summarizing typical synthesis conditions:
Notes on Purification and Characterization
Purification of the final compound typically involves recrystallization from aqueous or organic solvents, such as ethanol or methanol. Characterization techniques include nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point analysis to confirm the structure and purity.
Chemical Reactions Analysis
Esterification Reactions
Benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride undergoes esterification to form esters, which are key intermediates in peptide synthesis.
Hydrolysis
The compound’s ester functionality undergoes hydrolysis under acidic or enzymatic conditions, yielding the corresponding carboxylic acid.
Example :
-
Reagents : HCl in diethyl ether (15 h, rt).
-
Product : Acid hydrolysis of methyl esters to carboxylic acids .
Amide Formation
The amino group participates in amide bond formation, a critical step in peptide synthesis.
Multi-Component Reactions (MCRs)
The compound serves as an aspartyl mimic in MCRs for drug development.
Example :
-
Reagents : Propyl formate, isocyanides (e.g., 3a /3b ).
-
Product : Coupling with hydrophobic aldehydes (e.g., 2 ) to address inflammasome targets .
Epimerization and Chiral Control
Chiral integrity is preserved through controlled reaction conditions.
Structural Stability
The hydrochloride salt form enhances stability during storage and handling.
Analytical Techniques
Reaction progress is monitored using:
Research Findings
Scientific Research Applications
Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a benzyl group and a hydroxyl group.
(2S)-4-amino-2-hydroxybutanoic acid: The amino acid precursor used in the synthesis of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride.
Benzyl esters: A class of compounds with similar ester functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis of Benzyl(2S)-4-amino-2-hydroxybutanoate Hydrochloride
The synthesis of benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride typically involves the coupling of specific amino acid derivatives with benzyl groups. The process often employs reagents like ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction, yielding high purity and yield of the target compound .
2.1 Antimicrobial Activity
Research has shown that benzyl derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that compounds similar to benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentrations (MICs) for related compounds were reported as low as 12.5 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .
2.2 Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the ability of benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various cancers. The growth inhibitory potency of this compound was evaluated in vitro, showing promising results in HDAC activity modulation .
3. Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride:
4. Conclusion
Benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride is a compound with promising biological activities, particularly in antimicrobial and anticancer applications through HDAC inhibition. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.
Q & A
Basic Question: What analytical methods are recommended to confirm the purity and stereochemical configuration of benzyl(2S)-4-amino-2-hydroxybutanoate hydrochloride?
Answer:
- HPLC : Use reversed-phase HPLC with a chiral column to assess purity (≥97% as per industry standards) and confirm retention time consistency with reference standards .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to verify structural integrity, focusing on characteristic peaks for the benzyl ester (δ ~7.3 ppm for aromatic protons) and hydroxy/amino groups (δ ~3-5 ppm) .
- Chiral Chromatography : Quantify enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns) to ensure the (2S) configuration is preserved during synthesis .
Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Ensure separation from strong acids/bases and oxidizing agents .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water mixtures .
Advanced Question: How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?
Answer:
- Catalyst Selection : Use chiral catalysts like Jacobsen’s Co-salen complexes or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity in the hydroxybutanoate backbone .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (e.g., temperature, solvent polarity) in real time .
- Resolution Techniques : Apply kinetic resolution via enzymatic hydrolysis (e.g., lipases) to separate undesired enantiomers, achieving >98% ee in optimized conditions .
Advanced Question: What strategies are effective for incorporating this compound into PROTACs (Proteolysis-Targeting Chimeras) as an E3 ligase ligand?
Answer:
- Conjugation Chemistry : Use the amino group for amide coupling with ubiquitin ligase binders (e.g., VHL ligands) and the hydroxy group for ester-based linkers to connect to target protein binders .
- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) to E3 ligases like VHL or CRBN .
- Cellular Efficacy Testing : Evaluate proteasome-mediated degradation in HEK293 or HeLa cells via Western blot, using MG-132 (proteasome inhibitor) as a control to confirm mechanism .
Advanced Question: How should researchers address discrepancies in reported solubility data across studies?
Answer:
- Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and aqueous buffers (pH 4–8) to identify optimal conditions. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .
- Temperature Effects : Conduct dynamic light scattering (DLS) at 25°C vs. 37°C to assess aggregation tendencies, which may explain conflicting solubility values .
- Ion-Pairing : Add counterions (e.g., sodium acetate) to modulate solubility and compare results with literature data using standardized protocols (e.g., USP <1174>) .
Advanced Question: What experimental designs are recommended to analyze stability under accelerated degradation conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via LC-MS to identify major impurities (e.g., ester hydrolysis products) .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature stability data, ensuring compliance with ICH Q1A(R2) .
- pH Stability Profiling : Test stability in buffers (pH 1–12) to identify labile functional groups (e.g., ester bonds) and guide formulation strategies .
Methodological Contradiction: How to resolve conflicting data on the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer:
- Mechanistic Analysis : Use DFT calculations (e.g., Gaussian software) to model transition states and identify whether steric hindrance from the benzyl group or electronic effects dominate reactivity .
- Competitive Experiments : Compare reaction rates with analogous compounds (e.g., methyl vs. benzyl esters) under identical conditions (solvent, catalyst, temperature) .
- Isotopic Labeling : Introduce O at the ester carbonyl to track acyl transfer pathways via mass spectrometry, clarifying if discrepancies arise from competing mechanisms .
Advanced Question: What role does the hydroxy group play in modulating the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability : Assess hepatic microsomal clearance to determine if the hydroxy group undergoes glucuronidation or sulfation, which may reduce bioavailability .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P), comparing logP values (experimental vs. computational) to correlate hydrophilicity with absorption .
- Prodrug Potential : Evaluate ester-to-acid conversion in plasma (via LC-MS) to determine if the hydroxy group can be masked (e.g., as a phosphate ester) for improved delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
